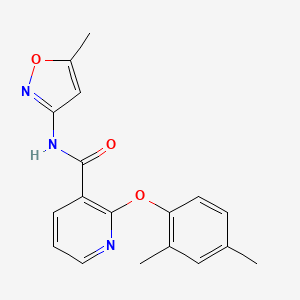
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,4-Dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a phenoxy group and an oxazole moiety, which are known to influence various biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N3O5S with a molecular weight of 415.5 g/mol. The IUPAC name is 2-(2,4-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide. The structure includes key functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
| InChI Key | GFEUVABDMQOHMF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor function through competitive inhibition or allosteric modulation. These interactions can lead to various cellular responses, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have indicated that compounds featuring oxazole rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
Research has suggested that compounds with similar structures can possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial membrane potential .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of similar oxazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antibacterial activity.
Case Study 2: Anti-cancer Activity
In another investigation, derivatives were tested for their cytotoxic effects on MCF-7 cells. The IC50 value was determined to be 15 µM, suggesting significant potential for development as an anticancer agent.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-7-15(12(2)9-11)23-18-14(5-4-8-19-18)17(22)20-16-10-13(3)24-21-16/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWLWMRLMAMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













